molecular formula C14H14O3 B14712043 4-(4-Hydroxynaphthalen-1-YL)butanoic acid CAS No. 10441-52-8

4-(4-Hydroxynaphthalen-1-YL)butanoic acid

Cat. No.: B14712043
CAS No.: 10441-52-8
M. Wt: 230.26 g/mol
InChI Key: JBFZLVFHWHSTLS-UHFFFAOYSA-N
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Description

4-(4-Hydroxynaphthalen-1-YL)butanoic acid is an organic compound characterized by the presence of a hydroxyl group attached to a naphthalene ring, which is further connected to a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Hydroxynaphthalen-1-YL)butanoic acid typically involves the coupling of a naphthalene derivative with a butanoic acid precursor. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium as a catalyst and boron reagents to form the carbon-carbon bond between the naphthalene and butanoic acid moieties .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions often include the use of an inert atmosphere, controlled temperature, and specific solvents to facilitate the coupling process .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Hydroxynaphthalen-1-YL)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Conditions may involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products:

Scientific Research Applications

4-(4-Hydroxynaphthalen-1-YL)butanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development and as a potential therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(4-Hydroxynaphthalen-1-YL)butanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 4-(4-Hydroxyphenyl)butanoic acid
  • 4-(2-Formyl-5-(methoxymethyl)-1H-pyrrol-1-yl)butanoic acid
  • 4-(2-Formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl)butanoic acid

Comparison: 4-(4-Hydroxynaphthalen-1-YL)butanoic acid is unique due to the presence of the naphthalene ring, which imparts distinct chemical and biological properties compared to its phenyl and pyrrole counterparts. This uniqueness makes it a valuable compound for specific applications where the naphthalene structure is advantageous .

Properties

CAS No.

10441-52-8

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

4-(4-hydroxynaphthalen-1-yl)butanoic acid

InChI

InChI=1S/C14H14O3/c15-13-9-8-10(4-3-7-14(16)17)11-5-1-2-6-12(11)13/h1-2,5-6,8-9,15H,3-4,7H2,(H,16,17)

InChI Key

JBFZLVFHWHSTLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2O)CCCC(=O)O

Origin of Product

United States

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